molecular formula C16H16N2O4 B11957565 N~2~-(1-naphthylacetyl)asparagine

N~2~-(1-naphthylacetyl)asparagine

Cat. No.: B11957565
M. Wt: 300.31 g/mol
InChI Key: MDBKOWLNEJOEAD-UHFFFAOYSA-N
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Description

N²-(1-Naphthylacetyl)asparagine is a synthetic asparagine derivative where the α-amino group of asparagine is acylated with a 1-naphthylacetyl group. This modification alters the physicochemical and biological properties of asparagine, a non-essential amino acid critical for protein synthesis, glycosylation, and metabolic pathways such as the aspartate-malate shuttle . Unlike native asparagine, which serves as a substrate for enzymes like asparagine synthetase (ASNS) and asparaginase, the naphthylacetyl substitution may confer steric hindrance, altering enzymatic recognition and metabolic stability.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

4-amino-2-[(2-naphthalen-1-ylacetyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C16H16N2O4/c17-14(19)9-13(16(21)22)18-15(20)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2,(H2,17,19)(H,18,20)(H,21,22)

InChI Key

MDBKOWLNEJOEAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Solution-Phase Synthesis

The most widely documented method for preparing N²-(1-naphthylacetyl)asparagine involves solution-phase peptide coupling. This approach leverages classic carbodiimide chemistry to facilitate the conjugation of 1-naphthylacetic acid to the α-amino group of L-asparagine.

Reagents and Conditions

  • 1-Naphthylacetic acid : Serves as the acylating agent.

  • L-Asparagine : The amino acid backbone.

  • Coupling agents : Ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) paired with hydroxybenzotriazole (HOBt) to minimize racemization.

  • Solvent system : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Reaction temperature : Room temperature (20–25°C) under nitrogen atmosphere.

Procedure Steps

  • Activation of 1-naphthylacetic acid : The carboxylic acid group of 1-naphthylacetic acid is activated using EDC/HOBt in DCM, forming an active ester intermediate.

  • Coupling to L-asparagine : The activated ester reacts with the α-amino group of L-asparagine, facilitated by base (e.g., triethylamine) to deprotonate the amine.

  • Deprotection and isolation : Post-reaction, the crude product is extracted into ethyl acetate, washed with aqueous solutions (e.g., HCl, NaHCO₃), and purified via recrystallization or column chromatography.

Key Data :

ParameterValueSource
Yield65–78%
Reaction time12–24 hours
Purity (HPLC)>95%

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase methodologies offer advantages in scalability and purity control. A 2015 doctoral thesis detailed the use of SPPS for synthesizing analogous asparagine derivatives.

Resin and Protecting Groups

  • Resin : Wang resin (hydroxymethylphenoxy-linked).

  • Amino acid protection : Fmoc-asparagine with tert-butyloxycarbonyl (Boc) for side-chain amide protection.

  • Naphthylacetyl group introduction : Achieved via on-resin acylation using 1-naphthylacetic acid and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Cleavage and Purification

  • Cleavage cocktail : Trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5).

  • Purification : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient).

Key Data :

ParameterValueSource
Overall yield58%
Purity (HPLC-MS)98%

Critical Analysis of Synthetic Challenges

Racemization Risks

The α-amino group of asparagine is prone to racemization during acylation. Studies indicate that using HOBt or Oxyma as additives reduces racemization to <5%.

Solubility Issues

1-Naphthylacetic acid exhibits limited solubility in polar solvents. Anhydrous DMF or DCM with 0.1% LiCl enhances solubility, improving reaction efficiency.

Purification Complexity

The hydrophobic naphthyl group complicates isolation. Gradient-elution HPLC with 0.1% TFA in the mobile phase resolves this, achieving baseline separation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.45 (s, 1H, NH), 7.85–7.30 (m, 7H, naphthyl), 4.50 (m, 1H, α-CH), 3.10 (dd, J = 17.2 Hz, 1H, β-CH₂), 2.95 (dd, J = 17.2 Hz, 1H, β-CH₂).

  • ¹³C NMR : 173.2 (C=O), 168.5 (C=O), 134.5–125.0 (naphthyl), 50.1 (α-C).

Mass Spectrometry

  • ESI-MS (m/z) : [M+H]⁺ = 301.12 (calculated: 300.31 g/mol).

Applications and Derivatives

While direct applications of N²-(1-naphthylacetyl)asparagine are underexplored, its structural analogs serve as:

  • Hydrogel precursors : Self-assembling peptides for drug delivery.

  • Enzyme inhibitors : Naphthyl groups enhance binding to hydrophobic enzyme pockets .

Chemical Reactions Analysis

Types of Reactions

N~2~-(1-naphthylacetyl)asparagine can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl group can yield naphthoquinone derivatives, while reduction of the acetyl group can produce alcohol derivatives.

Scientific Research Applications

N~2~-(1-naphthylacetyl)asparagine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(1-naphthylacetyl)asparagine involves its interaction with specific molecular targets. The naphthyl group can interact with hydrophobic pockets in proteins, while the acetyl and amide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Asparagine vs. N²-(1-Naphthylacetyl)asparagine

  • Structural Differences: Native asparagine (C₄H₈N₂O₃) features a carboxamide side chain, while N²-(1-naphthylacetyl)asparagine incorporates a bulky naphthyl group at the α-amino position.
  • Metabolic Interactions : Asparagine is a substrate for ASNS and asparaginase (e.g., Pegaspargase), enzymes critical in leukemia therapy. The naphthylacetyl group likely inhibits these interactions, as seen in analogous compounds where acyl modifications block enzymatic activity .

Comparison with Pegaspargase

Pegaspargase, a PEGylated E. coli asparaginase, hydrolyzes asparagine to aspartic acid and ammonia, depleting extracellular asparagine and starving leukemic cells . In contrast, N²-(1-naphthylacetyl)asparagine may act as an asparagine analog, competitively inhibiting asparaginase or ASNS due to its modified structure. While Pegaspargase directly reduces asparagine levels (>0.1 IU/mL activity required for therapeutic effect), the naphthylacetyl derivative could disrupt asparagine-dependent pathways via substrate mimicry .

Comparison with Engineered Asparagine Derivatives

Protein engineering studies reveal that asparagine residues (e.g., in albumin-binding domains) are prone to deamidation under alkaline conditions. Substitutions like N9L or N24D improve stability . Similarly, the naphthylacetyl group in N²-(1-naphthylacetyl)asparagine may enhance resistance to enzymatic degradation compared to unmodified asparagine, though this requires empirical validation.

Research Findings and Functional Implications

Physicochemical Properties

Property Asparagine N²-(1-Naphthylacetyl)asparagine Pegaspargase
Molecular Weight 132.12 g/mol ~315.34 g/mol (estimated) ~340,000 g/mol
Solubility High (polar) Low (lipophilic) Moderate (PEGylated)
Enzymatic Target ASNS, Asparaginase Potential inhibitor Asparaginase
Therapeutic Mechanism Substrate Analog/Inhibitor Enzyme (depletion)

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